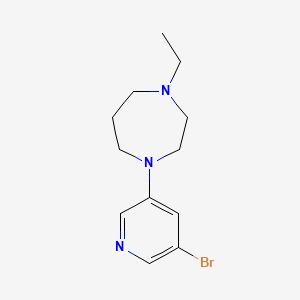
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane, also known as BDZ-205, is a chemical compound that has been studied for its potential use as a therapeutic agent. BDZ-205 belongs to the class of diazepanes, which are known for their anxiolytic and sedative effects.
Mécanisme D'action
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety and sleep. By binding to a specific site on the receptor, this compound enhances the activity of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety and arousal.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase slow-wave sleep and reduce REM sleep in rats. This compound has a high affinity for the alpha-2 and alpha-3 subunits of the GABA-A receptor, which are thought to be involved in the anxiolytic and sedative effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane is its high affinity and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in anxiety and sleep regulation. However, one limitation of this compound is its low water solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane. One area of interest is the potential use of this compound as a therapeutic agent for anxiety and insomnia in humans. Another area of interest is the use of this compound as a radioligand for imaging studies in the brain. Further research is also needed to fully understand the mechanism of action and physiological effects of this compound, as well as to optimize its synthesis and administration for use in experimental settings.
Méthodes De Synthèse
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane can be synthesized using a multi-step process starting with 5-bromopyridine-3-carboxaldehyde and 4-ethylpiperazine. The intermediate product is then treated with various reagents to produce the final product. The synthesis method has been optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane has been studied for its potential use as a therapeutic agent for various conditions such as anxiety, insomnia, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects in animal models. This compound has also been investigated for its potential as a radioligand for imaging studies in the brain.
Propriétés
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-ethyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-2-15-4-3-5-16(7-6-15)12-8-11(13)9-14-10-12/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZQJYDMNTWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)



![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
